molecular formula C12H24N2 B13325950 N-(cyclohexylmethyl)piperidin-4-amine

N-(cyclohexylmethyl)piperidin-4-amine

Cat. No.: B13325950
M. Wt: 196.33 g/mol
InChI Key: IRGKSSGGAFUSET-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)piperidin-4-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with cyclohexylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohexylmethyl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexylmethyl group provides additional steric and electronic effects, differentiating it from other piperidine derivatives .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-(cyclohexylmethyl)piperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-14H,1-10H2

InChI Key

IRGKSSGGAFUSET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2CCNCC2

Origin of Product

United States

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